molecular formula C13H9N3O2S B13094062 Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate CAS No. 959245-23-9

Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate

Cat. No.: B13094062
CAS No.: 959245-23-9
M. Wt: 271.30 g/mol
InChI Key: HIFWBNCKIQYNJN-UHFFFAOYSA-N
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Description

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C13H9N3O2S. This compound is known for its unique structure, which combines a pyrazine ring, a thieno[3,2-b]pyridine ring, and a carboxylate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thioxopyridine-3-carbonitrile with pyrazine derivatives in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl thieno[2,3-b]pyrazine-6-carboxylate
  • 7-(Methylsulfanyl)Thieno[2,3-b]Pyrazine-6-Carboxylic Acid
  • Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-ethoxy-

Uniqueness

Methyl 6-(pyrazin-2-yl)thieno[3,2-b]pyridine-3-carboxylate stands out due to its unique combination of a pyrazine ring and a thieno[3,2-b]pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications .

Biological Activity

Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H9N3O2S
  • Molecular Weight : 257.27 g/mol
  • CAS Number : 959245-23-9

The compound features a thienopyridine core with a pyrazine substituent, which is critical for its biological interactions.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been studied for its potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's structure allows it to fit into the active sites of these enzymes, effectively blocking substrate access and inhibiting their activity .

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown promise in inhibiting bacterial growth, particularly against strains such as Escherichia coli and Staphylococcus aureus. Its mechanism involves binding to bacterial enzymes, thereby disrupting essential metabolic processes .
  • Antitumor Effects :
    • Research indicates that derivatives of thienopyridines, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways involving kinase inhibition. Specific studies have highlighted its effectiveness against different cancer cell lines by targeting kinases such as B-Raf and EGFR .
  • Enzyme Inhibition :
    • The compound is being explored as a potential inhibitor of protein kinases involved in various signaling pathways. This includes serine/threonine kinases and lipid kinases, which play significant roles in cell growth and survival .

Study 1: Antimicrobial Efficacy

In a study published in Chemical Biology, this compound was tested against several bacterial strains. The results indicated that the compound exhibited significant bacteriostatic effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL for E. coli and S. aureus.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1

Study 2: Antitumor Activity

A recent study assessed the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations of 10 µM, the compound significantly reduced cell viability by inducing apoptosis.

Cell LineIC50 (µM)
HeLa8
MCF-710
A5497

Properties

CAS No.

959245-23-9

Molecular Formula

C13H9N3O2S

Molecular Weight

271.30 g/mol

IUPAC Name

methyl 6-pyrazin-2-ylthieno[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C13H9N3O2S/c1-18-13(17)9-7-19-11-4-8(5-16-12(9)11)10-6-14-2-3-15-10/h2-7H,1H3

InChI Key

HIFWBNCKIQYNJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1N=CC(=C2)C3=NC=CN=C3

Origin of Product

United States

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